2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
CAS No.: 5396-98-5
Cat. No.: VC2319621
Molecular Formula: C20H20N2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5396-98-5 |
|---|---|
| Molecular Formula | C20H20N2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene |
| Standard InChI | InChI=1S/C20H20N2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)22-20(21-18)14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |
| Standard InChI Key | GTITYRBBAAHJEH-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a complex organic compound with the CAS number 5396-98-5. It belongs to the class of diazaspiro compounds, which are known for their unique spiro ring structure. This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis methods for 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene are not widely detailed in the available literature, compounds with similar structures often involve multi-step reactions involving cyclization and condensation processes. For instance, related diazaspiro compounds can be synthesized through reactions involving amino nitriles and subsequent cyclization steps .
Applications and Research Findings
Despite the limited specific research on 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, compounds with similar structures have shown potential in various applications:
-
Pharmaceuticals: Diazaspiro compounds are explored for their biological activity, including potential antiviral and anticancer properties.
-
Materials Science: These compounds can be used as building blocks for advanced materials due to their unique structural properties.
Safety and Handling
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is classified with hazard codes H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or inhaled. Precautionary statements include avoiding skin contact and inhalation, and using protective equipment when handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume